3-methyl-4-oxo-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide
CAS No.:
Cat. No.: VC19991597
Molecular Formula: C18H13N5O2S
Molecular Weight: 363.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H13N5O2S |
|---|---|
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | 3-methyl-4-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)phthalazine-1-carboxamide |
| Standard InChI | InChI=1S/C18H13N5O2S/c1-23-17(25)13-7-3-2-6-12(13)15(22-23)16(24)21-18-20-14(10-26-18)11-5-4-8-19-9-11/h2-10H,1H3,(H,20,21,24) |
| Standard InChI Key | OULVTWOBPVKPFL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Introduction
Chemical Characterization and Structural Insights
Molecular Identity and Physicochemical Properties
The compound’s structural uniqueness arises from its fusion of three distinct heterocyclic systems:
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Phthalazine: A bicyclic structure with two nitrogen atoms at positions 1 and 2.
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Thiazole: A five-membered ring containing sulfur and nitrogen, substituted at position 4 with a pyridin-3-yl group.
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Carboxamide: A functional group linking the phthalazine and thiazole moieties.
Key physicochemical properties include:
The pyridine and thiazole groups contribute to its potential for π-π stacking and hydrogen bonding, critical for interactions in biological systems .
Synthetic Pathways and Optimization
Reaction Design and Starting Materials
Synthesis typically begins with phthalic anhydride derivatives and functionalized amines. A proposed multistep route involves:
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Formation of the phthalazine core: Cyclocondensation of phthalic anhydride with methylhydrazine under reflux conditions.
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Carboxamide linkage: Coupling the phthalazine intermediate with 4-(pyridin-3-yl)-1,3-thiazol-2-amine using carbodiimide-based activating agents.
Critical parameters for yield optimization:
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Solvent selection: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance solubility of aromatic intermediates.
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Temperature control: Reactions typically proceed at 80–100°C to balance kinetics and thermal stability.
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Catalysis: Palladium-based catalysts may facilitate Suzuki-Miyaura couplings for pyridine-thiazole assembly.
Purification and Yield Challenges
Crude products often require chromatographic purification (silica gel, eluent: ethyl acetate/hexane mixtures). Reported yields range from 45–65%, with losses attributed to:
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Steric hindrance during cyclization steps.
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Competing side reactions at the electron-rich thiazole nitrogen.
Analytical Validation Strategies
Structural Confirmation Techniques
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High-Resolution Mass Spectrometry (HRMS):
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Nuclear Magnetic Resonance (NMR):
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X-ray Crystallography:
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Bioactivity Highlights |
|---|---|---|
| VC19991597 | Phthalazine-thiazole-pyridine | Kinase inhibition (predicted) |
| STL243242 | Benzothiazole replacement | Enhanced CYP450 inhibition |
| EiM08-24077 | Carboxamide → sulfonamide | Improved aqueous solubility |
The methyl group at position 3 of the phthalazine ring in VC19991597 may confer metabolic stability compared to unmethylated analogs .
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